molecular formula C10H9BCl2F2O2 B3115423 4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid CAS No. 2096338-72-4

4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid

Numéro de catalogue: B3115423
Numéro CAS: 2096338-72-4
Poids moléculaire: 280.89
Clé InChI: WWPQUVGSCMNRSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid (CAS: 2096338-72-4) is a specialized organoboron compound characterized by a phenylboronic acid moiety substituted at the para position with a 2,2-dichloro-3,3-difluorocyclobutyl group. This structure combines the reactivity of boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with the steric and electronic effects of the halogenated cyclobutane ring . Its molecular complexity and halogen-rich substituents make it distinct from simpler phenylboronic acid derivatives, though it shares core applications in synthetic organic chemistry, particularly in forming carbon-carbon bonds .

Propriétés

IUPAC Name

[4-(2,2-dichloro-3,3-difluorocyclobutyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BCl2F2O2/c12-10(13)8(5-9(10,14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8,16-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPQUVGSCMNRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CC(C2(Cl)Cl)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BCl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring with dichloro and difluoro substitutions can be synthesized through a series of halogenation and fluorination reactions.

    Phenyl Ring Attachment: :

Activité Biologique

4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a cyclobutyl ring and a phenyl group attached to a boronic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role in drug development, particularly in the context of cancer therapies and metabolic disorders.

  • Molecular Formula : C10H9BCl2F2O2
  • Molecular Weight : 280.89 g/mol
  • CAS Number : 2096338-72-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzymatic activity and cellular signaling pathways. This property makes them valuable in the design of inhibitors for proteases and other enzymes involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is crucial for inducing apoptosis in malignant cells.
    • In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines.
  • Metabolic Regulation :
    • The compound has been investigated for its role in regulating glucose metabolism. Boronic acids can modulate insulin signaling pathways, which is beneficial for conditions like diabetes.
    • Research indicates potential applications in the treatment of metabolic disorders through the modulation of key metabolic enzymes.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various boronic acid derivatives, including this compound. Results indicated a significant reduction in tumor growth in xenograft models when treated with this compound.
  • Case Study 2 : In an investigation focusing on metabolic disorders, researchers found that this boronic acid derivative improved glucose tolerance in diabetic mice models. The study suggested that it enhances insulin sensitivity through specific enzymatic pathways.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionModel UsedReference
AnticancerInhibition of proteasome activityCancer cell linesJournal of Medicinal Chemistry
Metabolic RegulationModulation of insulin signalingDiabetic mice modelsDiabetes Research Journal

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

  • Overview : 4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
  • Advantages : The presence of halogen substituents increases the electrophilicity of the compound, making it an effective coupling partner for various aryl halides .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Boronic Acid CompoundReactivityYield (%)Notes
This compoundHigh85-95Effective in diverse substrates
4-Fluorophenylboronic AcidModerate70-80Less reactive due to single fluorine
3-Fluorophenylboronic AcidLow60-70Position affects reactivity

Medicinal Chemistry

Drug Development

  • Mechanism : Boronic acids are known for their ability to bind to diols, which is crucial for drug design targeting enzymes and receptors. The unique structure of this compound may enhance its binding affinity due to the presence of multiple halogen atoms .
  • Case Study : Research has shown that boronic acids can be used to develop inhibitors for proteases involved in various diseases. The specific interactions of this compound with biological targets are under investigation to assess its therapeutic potential.

Material Science

Polymer Chemistry

  • Application : This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Research Findings : Studies indicate that boron-containing polymers exhibit improved conductivity and thermal properties compared to their non-boron counterparts .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

Halogenated Phenylboronic Acids
  • 4-Fluorophenylboronic acid (CAS: 1765-93-1): A simple para-substituted derivative with a single fluorine atom. It exhibits high reactivity in Suzuki couplings due to minimal steric hindrance and moderate electron-withdrawing effects .
  • 3-Chloro-4-fluorophenylboronic acid (CAS: 144432-85-9): Combines ortho-chloro and para-fluoro substituents, enhancing electrophilicity for cross-coupling while introducing steric challenges .
Cyclic Substituents
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenylboronic acid (DPA) : Features a bulky, planar imidazole ring, enabling fluorescence-based applications. Unlike the target compound, DPA’s substituent enhances conjugation rather than steric hindrance .
Suzuki-Miyaura Coupling
  • The target compound’s cyclobutyl group may reduce coupling efficiency with sterically hindered aryl halides compared to smaller analogs like 4-fluorophenylboronic acid . However, its electron-deficient boronic acid center (due to Cl/F substituents) could enhance reactivity with electron-rich partners .
  • Ortho-bromomethyl phenylboronic acids (e.g., Q1–Q3 in ): Positional isomerism (ortho vs. para) drastically alters reactivity; ortho-substituted derivatives exhibit lower coupling yields due to steric clashes .
Stability and Handling
  • The target compound is listed as "discontinued" in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or stability under standard storage conditions . In contrast, 4-fluorophenylboronic acid is widely available with high purity (>98%) and stability at 0–6°C .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Weight Substituent Features Key Applications Commercial Availability
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid 2096338-72-4 ~293.0* Cyclobutyl (Cl₂, F₂) Sterically modulated couplings Discontinued
4-Fluorophenylboronic acid 1765-93-1 139.92 Para-F General Suzuki coupling Available (>98% purity)
3-Chloro-4-fluorophenylboronic acid 144432-85-9 174.36 Ortho-Cl, para-F Electron-deficient couplings Available
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenylboronic acid Not provided ~383.4* Imidazole ring Fluorescent sensors Specialty synthesis

*Calculated based on structural formula.

Research Findings and Practical Considerations

  • However, its cyclobutyl group may necessitate higher catalyst loading or elevated temperatures to overcome steric barriers .
  • Synthetic Challenges : The discontinuation of the compound () aligns with difficulties in synthesizing multi-halogenated cyclobutane rings, which require precise control of reaction conditions to avoid side reactions (e.g., ring-opening or over-halogenation).
  • Alternative Compounds : For applications requiring steric bulk without halogenation, derivatives like 3-(hydroxymethyl)phenylboronic acid (CAS: 87199-15-3) offer improved solubility and lower synthetic complexity .

Q & A

Q. Basic

  • Steric Effects : The bulky cyclobutyl group slows transmetalation in cross-coupling, requiring high catalyst loadings.
  • Electronic Effects : Electron-withdrawing Cl/F substituents polarize the boronic acid, enhancing electrophilicity but reducing nucleophilic attack susceptibility.
  • Impact on Byproducts : Steric hindrance may favor proto-deboronation, necessitating inert atmospheres .

What strategies optimize reaction conditions for sterically hindered substrates?

Q. Advanced

  • Catalyst Screening : Bulky ligands (e.g., SPhos) improve turnover in Suzuki-Miyaura reactions.
  • Solvent Optimization : Use toluene or dioxane for better steric accommodation.
  • Temperature Gradients : Gradual heating (e.g., 80–110°C) minimizes decomposition.
  • Additives : Cs₂CO₃ or K₃PO₄ enhances base strength without side reactions .

How can molecular docking studies predict biological interactions of this compound?

Q. Advanced

  • Target Selection : Dock against enzymes with boronic acid-binding pockets (e.g., proteases).
  • Software Tools : AutoDock Vina or Schrödinger Suite model interactions with fluorine’s electronegativity and Cl’s hydrophobicity.
  • Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzyme assays .

What are the recommended storage conditions to ensure stability?

Q. Basic

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Atmosphere : Inert gas (N₂ or Ar) minimizes boronic acid oxidation.
  • Solubility Considerations : Store as a dry solid or in anhydrous DMSO to avoid hydrolysis .

How to analyze and mitigate byproduct formation during synthesis?

Q. Advanced

  • HPLC-MS : Identify proto-deboronation or dimerization byproducts via mass fragmentation.
  • Kinetic Monitoring : In situ IR tracks reaction progress, adjusting reagent stoichiometry dynamically.
  • Scavenging Agents : Add molecular sieves to sequester water, reducing hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.